

# An In-depth Technical Guide to the Chemical Characteristics of Cyclobutanecarboxylic Acid

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## Compound of Interest

Compound Name: Cyclobutanecarboxylic acid

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## Abstract

**Cyclobutanecarboxylic acid** (CBCA), a saturated fatty acid with the chemical formula  $C_5H_8O_2$ , serves as a pivotal building block in modern organic and medicinal chemistry. Its unique four-membered ring structure imparts distinct conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of **cyclobutanecarboxylic acid**, including its physical and chemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, this guide explores the significant role of CBCA as a key intermediate in the synthesis of prominent pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir, and elucidates the signaling pathways modulated by these drugs.

## Physicochemical Properties

**Cyclobutanecarboxylic acid** is a colorless to light yellow liquid or crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[2] The presence of the carboxylic acid functional group renders the molecule polar, allowing for moderate solubility in water through hydrogen bonding.[3] It exhibits greater solubility in organic solvents such as ethanol, acetone, and diethyl ether.[3] The solubility of CBCA is also pH-dependent, increasing in aqueous solutions at higher pH values due to the formation of the carboxylate anion.[3]

Table 1: Physical and Chemical Properties of **Cyclobutanecarboxylic Acid**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	[4]
Molar Mass	100.12 g/mol	[4]
CAS Number	3721-95-7	[4]
Appearance	Colorless to light yellow liquid or crystalline solid	[1][5]
Melting Point	-7.5 °C	[6][7]
Boiling Point	191.5–195 °C	[6][7]
Density	1.047 g/mL at 25 °C	[7]
pKa	4.785 (at 25 °C)	[2]
Refractive Index (n <sub>20/D</sub> )	1.444	[7]
Solubility in Water	Sparingly soluble	[1][2]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, chloroform, methanol	[1][3][8]

## Spectroscopic Data

The structural elucidation of **cyclobutanecarboxylic acid** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 399.65 MHz): The proton NMR spectrum displays characteristic signals for the cyclobutane ring protons and the carboxylic acid proton. The chemical shifts (δ) are approximately: 11.0 ppm (s, 1H, -COOH), 3.179 ppm (m, 1H, CH-COOH), 2.32 ppm (m, 2H, CH<sub>2</sub>), 2.24 ppm (m, 2H, CH<sub>2</sub>), and 1.99-1.92 ppm (m, 2H, CH<sub>2</sub>).
- <sup>13</sup>C NMR: The carbon NMR spectrum provides evidence for the five distinct carbon atoms in the molecule. The approximate chemical shifts (δ) are: 182.5 ppm (C=O), 40.5 ppm (CH-

COOH), 25.0 ppm (2 x CH<sub>2</sub>), and 18.0 ppm (CH<sub>2</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum of **cyclobutanecarboxylic acid** exhibits characteristic absorption bands. A broad peak is typically observed in the range of 2500-3300 cm<sup>-1</sup> corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band appears around 1700 cm<sup>-1</sup> due to the C=O stretching of the carbonyl group.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cyclobutanecarboxylic acid** shows a molecular ion peak (M<sup>+</sup>) at m/z 100.

Table 2: Summary of Spectroscopic Data for **Cyclobutanecarboxylic Acid**

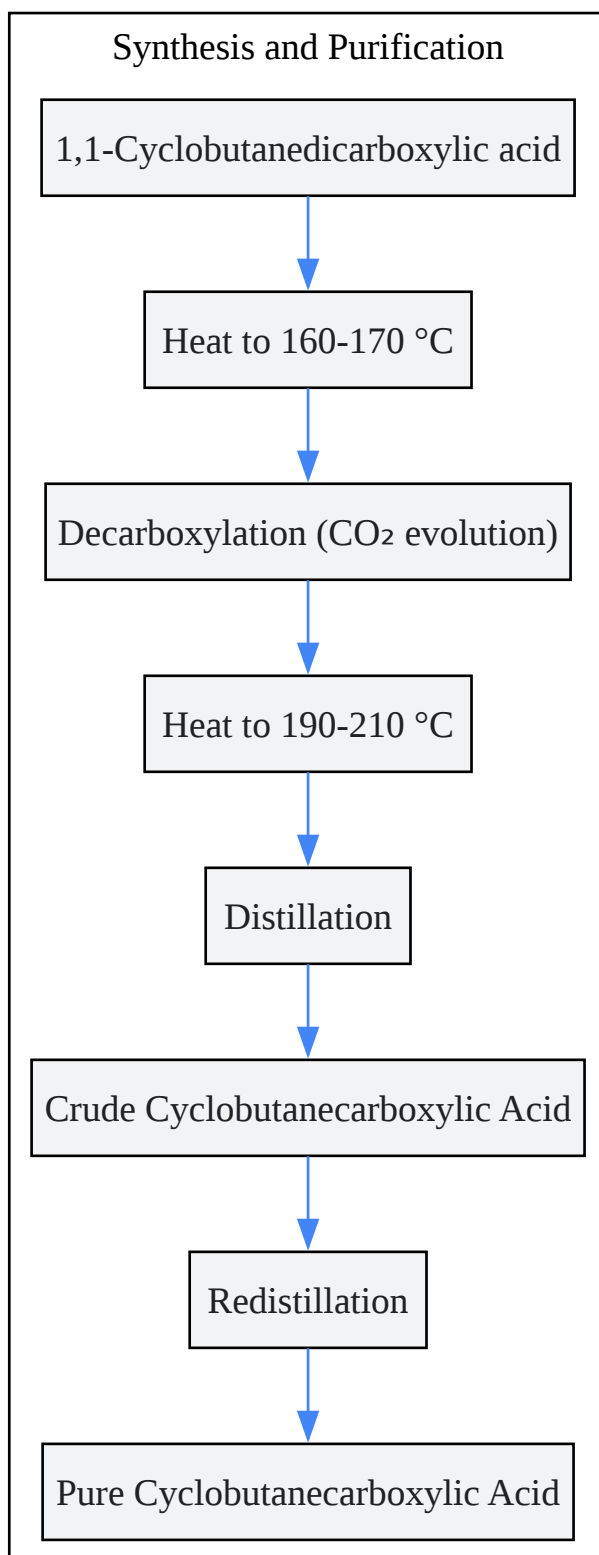
Technique	Key Features	Reference(s)
<sup>1</sup> H NMR	δ ~11.0 (-COOH), ~3.18 (CH), ~1.9-2.3 (ring CH <sub>2</sub> )	
<sup>13</sup> C NMR	δ ~182.5 (C=O), ~40.5 (CH), ~25.0, ~18.0 (ring CH <sub>2</sub> )	
IR	ν ~2500-3300 cm <sup>-1</sup> (O-H), ~1700 cm <sup>-1</sup> (C=O)	
Mass Spec (EI)	m/z 100 (M <sup>+</sup> )	

## Experimental Protocols

### Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This is a common and efficient method for the preparation of **cyclobutanecarboxylic acid**.[\[9\]](#)  
[\[10\]](#)

Experimental Workflow:



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Caption: Workflow for the synthesis of **cyclobutanecarboxylic acid**.

### Methodology:

- **Apparatus Setup:** Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a thermometer and a condenser.
- **Decarboxylation:** Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve, and the heating should be continued until the gas evolution ceases.<sup>[9]</sup>
- **Distillation:** Increase the bath temperature to 190-210 °C and collect the fraction boiling between 189-195 °C. This is the crude **cyclobutanecarboxylic acid**.<sup>[9]</sup>
- **Purification:** The crude product can be purified by redistillation to yield pure **cyclobutanecarboxylic acid**.

## Analytical Methods

### Gas Chromatography-Mass Spectrometry (GC-MS):

- **Column:** A non-polar capillary column (e.g., 5% phenyl methyl siloxane) is suitable.
- **Injection:** A split injection is typically used.
- **Oven Program:** A temperature gradient can be employed, for example, starting at 50 °C and ramping up to 250 °C.
- **Detection:** Mass spectrometry in electron ionization (EI) mode.

### High-Performance Liquid Chromatography (HPLC):

- **Column:** A reverse-phase C18 column is commonly used.
- **Mobile Phase:** A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is effective.
- **Detection:** UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.

## Role in Drug Development

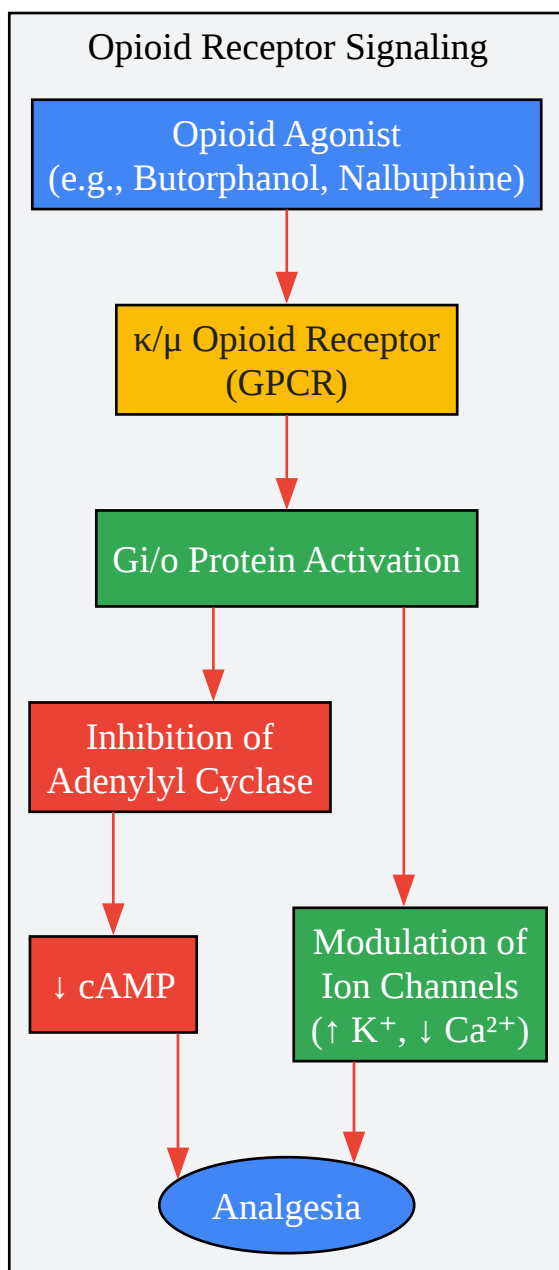
**Cyclobutanecarboxylic acid** is a valuable precursor in the synthesis of several approved pharmaceuticals.<sup>[10]</sup> The rigid cyclobutane moiety can impart favorable properties to drug candidates, such as improved metabolic stability and conformational constraint, which can enhance binding affinity to biological targets.

## Butorphanol and Nalbuphine: Opioid Receptor Modulation

Butorphanol and Nalbuphine are potent opioid analgesics that incorporate a cyclobutylmethyl group derived from **cyclobutanecarboxylic acid**.<sup>[10]</sup> Both drugs act as mixed agonist-antagonists at opioid receptors.<sup>[1][11]</sup>

- Mechanism of Action: They are agonists at the kappa ( $\kappa$ ) opioid receptor and partial agonists or antagonists at the mu ( $\mu$ ) opioid receptor.<sup>[1][11]</sup> This dual action is thought to contribute to their analgesic effects with a lower potential for abuse and respiratory depression compared to full  $\mu$ -opioid agonists.

Signaling Pathway of Opioid Receptor Agonists:



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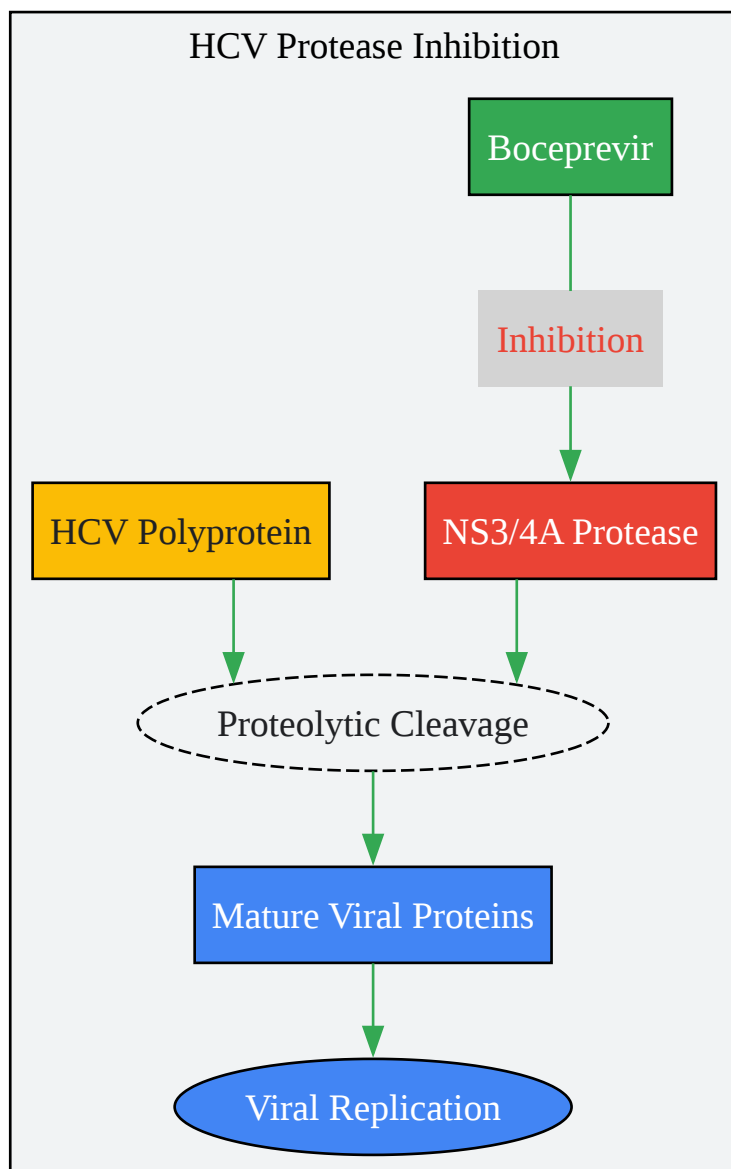
Caption: Opioid receptor signaling cascade.

## Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent used in the treatment of hepatitis C virus (HCV) infection.[10] It contains a cyclobutylmethyl group at the P2 position, which is crucial for its binding to the viral protease.

- Mechanism of Action: Boceprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[2][12] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking this protease, boceprevir prevents the formation of mature viral proteins, thereby inhibiting viral replication.[13]

Mechanism of HCV NS3/4A Protease Inhibition:



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Caption: Inhibition of HCV replication by Boceprevir.



## Conclusion

**Cyclobutanecarboxylic acid** is a versatile chemical entity with well-defined physicochemical and spectroscopic characteristics. Its utility as a synthetic intermediate is underscored by its role in the preparation of complex, biologically active molecules, particularly in the pharmaceutical industry. The unique structural features of the cyclobutane ring contribute to the desirable pharmacological profiles of drugs like Butorphanol, Nalbuphine, and Boceprevir. A thorough understanding of the chemical properties and reaction pathways involving **cyclobutanecarboxylic acid** is crucial for its effective application in research and drug development.

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